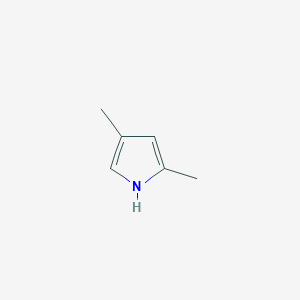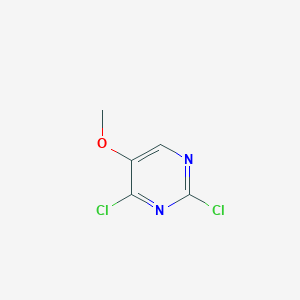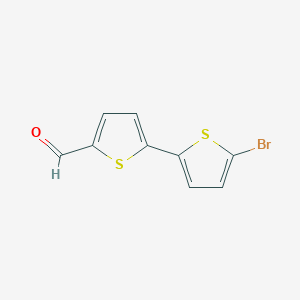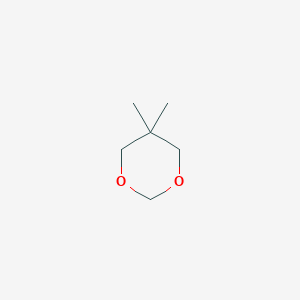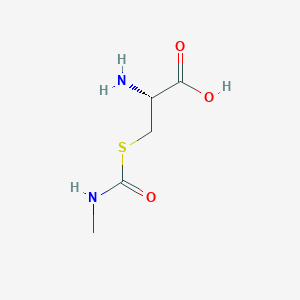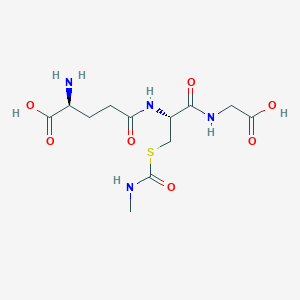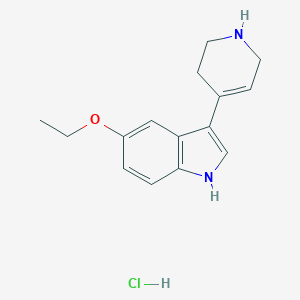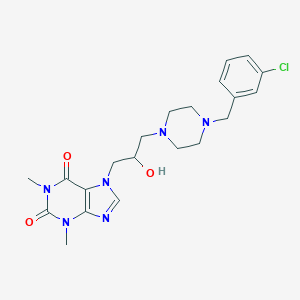
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, also known as CP-122,288, is a synthetic compound that belongs to the xanthine family. It is a potent phosphodiesterase inhibitor that has been extensively studied for its biochemical and physiological effects.
作用机制
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- acts as a potent phosphodiesterase inhibitor. It inhibits the breakdown of cAMP by phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels. This increase in cAMP levels activates PKA, which phosphorylates downstream targets and leads to various physiological effects.
生化和生理效应
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- has several biochemical and physiological effects. It has been shown to increase cardiac contractility and heart rate, leading to an increase in cardiac output. The compound also relaxes smooth muscle in the respiratory system, leading to bronchodilation and increased airflow. In the central nervous system, it has been shown to enhance cognitive function and improve memory.
实验室实验的优点和局限性
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- has several advantages and limitations for lab experiments. It is a potent and selective phosphodiesterase inhibitor that can be used to investigate the role of cAMP signaling in various biological processes. However, the compound has low aqueous solubility and can be difficult to work with in some experimental setups. Additionally, the compound has been shown to have off-target effects on other enzymes, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research on Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-. One area of interest is the role of cAMP signaling in cancer. The compound has been shown to inhibit the growth of several cancer cell lines, and further research is needed to investigate its potential as an anti-cancer agent. Another area of interest is the development of more potent and selective phosphodiesterase inhibitors that can be used to investigate the role of cAMP signaling in specific biological processes. Finally, the compound has potential as a therapeutic agent for various diseases, and further research is needed to investigate its safety and efficacy in clinical trials.
Conclusion
In conclusion, Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It acts as a potent phosphodiesterase inhibitor and has been used to investigate the role of cAMP signaling in various biological processes. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on its potential therapeutic applications.
合成方法
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- can be synthesized using several methods. One of the most common methods is the reaction of 7-theophylline acetic acid with 1-(m-chlorobenzyl)piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yields and high purity.
科学研究应用
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- has been extensively studied for its scientific research application. It has been used as a tool compound to investigate the role of phosphodiesterase inhibition in various biological processes. It has been shown to increase cAMP levels in cells, which leads to the activation of protein kinase A (PKA) and downstream signaling pathways. The compound has been used to study the effects of cAMP signaling in the cardiovascular system, respiratory system, and central nervous system.
属性
CAS 编号 |
19972-01-1 |
|---|---|
产品名称 |
Theophylline, 7-(3-(4-(m-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- |
分子式 |
C21H27ClN6O3 |
分子量 |
446.9 g/mol |
IUPAC 名称 |
7-[3-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(14-23-19)13-17(29)12-27-8-6-26(7-9-27)11-15-4-3-5-16(22)10-15/h3-5,10,14,17,29H,6-9,11-13H2,1-2H3 |
InChI 键 |
LZGLPOSAAGCLEP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)O |
同义词 |
7-[3-[4-(3-Chlorobenzyl)-1-piperazinyl]-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



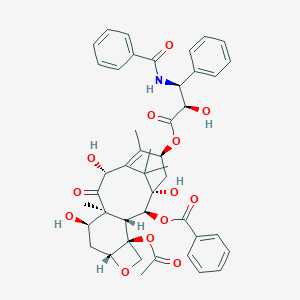
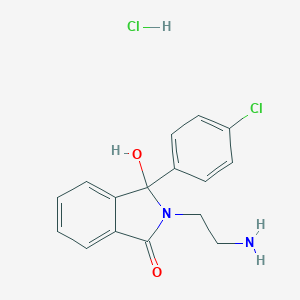
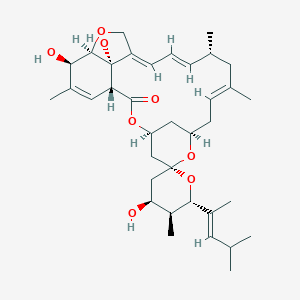
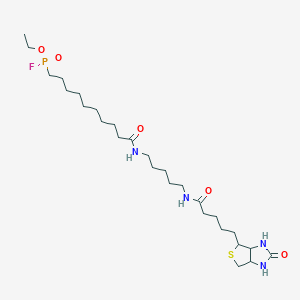
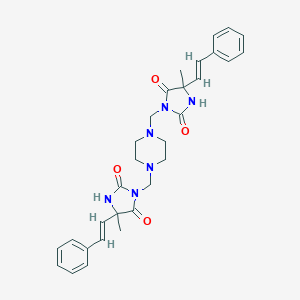

![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
